Mibampator

Catalog No.
S535403
CAS No.
375345-95-2
M.F
C21H30N2O4S2
M. Wt
438.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mibampator

CAS Number

375345-95-2

Product Name

Mibampator

IUPAC Name

N-[(2R)-2-[4-[4-[2-(methanesulfonamido)ethyl]phenyl]phenyl]propyl]propane-2-sulfonamide

Molecular Formula

C21H30N2O4S2

Molecular Weight

438.6 g/mol

InChI

InChI=1S/C21H30N2O4S2/c1-16(2)29(26,27)23-15-17(3)19-9-11-21(12-10-19)20-7-5-18(6-8-20)13-14-22-28(4,24)25/h5-12,16-17,22-23H,13-15H2,1-4H3/t17-/m0/s1

InChI Key

ULRDYYKSPCRXAJ-KRWDZBQOSA-N

SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

LY 451395, LY-451395, LY451395, N-((2-(4'-(2-(methylsulfonyl)amino)ethyl)(1,1'-biphenyl)-4-yl)propyl)-2-propanesulfonamide

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C

Isomeric SMILES

C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C

Description

The exact mass of the compound Mibampator is 438.1647 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Targeting mGluR5 for Neuroprotection

Glutamate is a major excitatory neurotransmitter in the brain. While it plays a crucial role in learning and memory, excessive glutamate stimulation can damage neurons. Mibampator was designed as a negative allosteric modulator (NAM) for the mGluR5 receptor. This means it binds to the receptor but doesn't directly activate it, instead reducing its responsiveness to glutamate [1]. This approach aimed to offer neuroprotection by preventing overstimulation of neurons by glutamate, potentially slowing down the neurodegeneration observed in AD.

([1] Essential Reviews in Geriatric Psychiatry: A systematic review of the efficacy and safety of mibampator in Alzheimer's disease: )

Mibampator, also known by its developmental code name LY-451395, is a positive allosteric modulator of the alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor (AMPA receptor). This compound enhances the activity of AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. Mibampator has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease, where it aims to alleviate symptoms like agitation and aggression .

Mibampator's mechanism of action involves binding to the AMPA receptor and facilitating its activation by glutamate, the primary excitatory neurotransmitter in the brain. This modulation leads to an increase in ion flow through the receptor channels, enhancing synaptic transmission. The specific chemical structure of mibampator allows it to stabilize the receptor in an active conformation, promoting prolonged receptor activation without directly competing with glutamate for binding sites .

Mibampator exhibits significant biological activity as a neuroprotective agent. Research indicates that it can enhance cognitive function and memory retention by modulating synaptic plasticity. In clinical trials, mibampator has been evaluated for its efficacy in treating agitation and aggression associated with Alzheimer's disease. The results suggest that it may improve behavioral symptoms by augmenting glutamatergic signaling in critical brain regions involved in mood and cognition .

The synthesis of mibampator involves several steps typical for small organic molecules. The initial stages include the formation of the isoxazole ring, followed by functionalization to introduce various substituents that enhance its pharmacological properties. While specific synthetic routes are proprietary, general methods may include:

  • Formation of the Isoxazole Ring: Utilizing appropriate precursors and reagents under controlled conditions.
  • Functionalization: Introducing side chains that optimize binding affinity and selectivity for the AMPA receptor.
  • Purification: Employing chromatography techniques to isolate the desired compound from by-products .

Mibampator is primarily investigated for its role in:

  • Alzheimer's Disease: Targeting symptoms such as agitation and aggression.
  • Cognitive Enhancement: Potential use in conditions characterized by cognitive deficits.
  • Neuroprotection: Exploring its ability to protect neurons from excitotoxicity associated with various neurodegenerative disorders .

Interaction studies have shown that mibampator enhances AMPA receptor activity without displacing glutamate, indicating a unique mechanism of action among positive allosteric modulators. It has been noted that mibampator's effects can be influenced by other neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and neurotrophic factors like brain-derived neurotrophic factor (BDNF). These interactions suggest a complex network of signaling pathways that mibampator may engage with during therapeutic application .

Mibampator belongs to a class of compounds known as AMPA receptor modulators. Here are some similar compounds along with their unique characteristics:

Compound NameTypeUnique Features
TalampanelNegative allosteric modulatorActs as an antagonist at AMPA receptors, contrasting with mibampator's positive modulation .
CX516Positive allosteric modulatorEnhances AMPA receptor activity but has different pharmacokinetic properties compared to mibampator .
PerampanelNon-competitive antagonistPrimarily used for epilepsy treatment; inhibits AMPA receptor function rather than enhancing it .
LY404187Positive allosteric modulatorSimilar mechanism but different efficacy profiles in clinical settings .

Mibampator's unique profile as a positive allosteric modulator distinguishes it from these compounds, particularly regarding its application in treating behavioral symptoms associated with Alzheimer's disease.

Mibampator (IUPAC name: (R)-N-(2-(4'-(2-(methylsulfonamido)ethyl)-[1,1'-biphenyl]-4-yl)propyl)propane-2-sulfonamide) is a biarylpropylsulfonamide-class compound with the molecular formula C₂₁H₃₀N₂O₄S₂ and a molecular weight of 438.6 g/mol. Its structure features a chiral center at the propyl linker, conferring an absolute R-configuration. The molecule comprises two sulfonamide groups attached to a biphenyl core, with one sulfonamide linked to a methyl group and the other to an isopropyl moiety (Figure 1).

Key Structural Features:

  • Biphenyl backbone: Facilitates interaction with the AMPA receptor’s allosteric site.
  • Sulfonamide groups: Enhance solubility and stabilize receptor binding via hydrogen bonding.
  • Chiral center: Critical for enantioselective activity; the (R)-enantiomer exhibits 10-fold higher potency than the (S)-form in electrophysiological assays.

The stereochemical configuration was confirmed via X-ray crystallography and chiral HPLC, revealing a 1:0 enantiomeric ratio in the synthesized product. The SMILES notation (CC(C)S(=O)(=O)NC[C@H](C)C1=CC=C(C=C1)C2=CC=C(CCNS(=O)(=O)C)C=C2) and InChI key (ULRDYYKSPCRXAJ-KRWDZBQOSA-N) further validate the absolute configuration.

Synthesis Pathways and Key Reaction Mechanisms

Mibampator’s synthesis involves a Suzuki-Miyaura cross-coupling as the pivotal step, followed by sulfonamide functionalization (Scheme 1).

Synthetic Route:

  • Boronic Acid Preparation:
    • 4-Bromophenylpropane-2-sulfonamide is treated with bis(pinacolato)diboron under palladium catalysis to yield the corresponding boronic ester.
  • Cross-Coupling:
    • The boronic ester reacts with 4-(2-aminoethyl)bromobenzene via Suzuki coupling using Pd(PPh₃)₄ and K₂CO₃, achieving >95% yield. A key challenge is suppressing homocoupling byproducts, addressed using potassium formate to reduce residual Pd(II) species.
  • Sulfonamide Installation:
    • The intermediate amine is sulfonylated with methanesulfonyl chloride in dichloromethane, followed by purification via recrystallization.

Mechanistic Insights:

  • The Suzuki coupling proceeds via oxidative addition of Pd(0) to the aryl bromide, transmetallation with the boronic ester, and reductive elimination to form the biphenyl core.
  • Homocoupling suppression is achieved by introducing palladium black as a heterogeneous catalyst, enabling facile filtration and reducing Pd contamination to <5 ppm.

Physicochemical Properties and Spectroscopic Signatures

Mibampator exhibits the following properties:

PropertyValueMethod/Source
Molecular Weight438.6 g/molHigh-resolution MS
LogP3.25HPLC (C18 column)
Solubility≥25 mg/mL in DMSOKinetic solubility
Melting Point162–164°CDifferential scanning calorimetry
pKa9.8 (sulfonamide NH)Potentiometric titration

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.55 (d, J=8.2 Hz, 4H, biphenyl), 3.15 (m, 2H, CH₂N), 1.42 (d, J=6.8 Hz, 6H, isopropyl).
  • IR (KBr): 1325 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).
  • XRD: Orthorhombic crystal system (space group P2₁2₁2₁), unit cell dimensions a=8.42 Å, b=10.55 Å, c=18.21 Å.

Comparative Analysis with Biarylpropylsulfonamide-Class AMPA Modulators

Mibampator shares structural homology with other biarylpropylsulfonamide AMPA receptor potentiators but differs in substituents and stereoelectronic effects (Table 1):

CompoundMolecular FormulaKey Structural DifferencesAMPA Potentiation (EC₅₀)
MibampatorC₂₁H₃₀N₂O₄S₂Isopropyl sulfonamide, R-configuration150 nM
LY-404187C₂₀H₂₈N₂O₄S₂Ethyl sulfonamide, racemic mixture220 nM
LY-503430C₂₂H₃₂N₂O₄S₂Cyclohexyl sulfonamide, S-configuration85 nM
PF-04958242C₂₄H₃₄N₂O₄S₂Trifluoromethyl biphenyl, R-configuration40 nM

Key Observations:

  • Substituent Effects: Bulkier groups (e.g., cyclohexyl in LY-503430) enhance receptor affinity but reduce brain penetration.
  • Stereochemistry: R-configuration in mibampator and PF-04958242 improves metabolic stability compared to racemic analogs.
  • Potency: PF-04958242’s trifluoromethyl group increases hydrophobic interactions, yielding lower EC₅₀.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

438.16469979 g/mol

Monoisotopic Mass

438.16469979 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A9V5BW73UU

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Glutamate (ionotropic), non-NMDA
GRIA [HSA:2890 2891 2892 2893] [KO:K05197 K05198 K05199 K05200]

Other CAS

375345-95-2

Wikipedia

Mibampator

Dates

Modify: 2023-07-15
1: Kiss T, Feng J, Hoffmann WE, Shaffer CL, Hajós M. Rhythmic theta and delta activity of cortical and hippocampal neuronal networks in genetically or pharmacologically induced N-methyl-D-aspartate receptor hypofunction under urethane anesthesia. Neuroscience. 2013 May 1;237:255-67. doi: 10.1016/j.neuroscience.2013.01.058. Epub 2013 Feb 8. PubMed PMID: 23396086.
2: Ballard C, Francis P, Corbett A. Randomized controlled trial of mibampator for behavioral and psychological symptoms of dementia: comments on the trial and thoughts for future studies. Int Psychogeriatr. 2013 May;25(5):687-9. doi: 10.1017/S1041610213000033. Epub 2013 Jan 25. PubMed PMID: 23347752.
3: Trzepacz PT, Cummings J, Konechnik T, Forrester TD, Chang C, Dennehy EB, Willis BA, Shuler C, Tabas LB, Lyketsos C. Mibampator (LY451395) randomized clinical trial for agitation/aggression in Alzheimer's disease. Int Psychogeriatr. 2013 May;25(5):707-19. doi: 10.1017/S1041610212002141. Epub 2012 Dec 21. PubMed PMID: 23257314; PubMed Central PMCID: PMC3938603.
4: Malá H, Chen Y, Worm VH, Kure J, Kaae BH, Madsen U, Badolo L, Pickering DS, Mogensen J. Cognitive enhancing effects of an AMPA receptor positive modulator on place learning in mice. Behav Brain Res. 2012 Jan 1;226(1):18-25. doi: 10.1016/j.bbr.2011.08.036. Epub 2011 Sep 1. PubMed PMID: 21906629.
5: Kiss T, Hoffmann WE, Hajós M. Delta oscillation and short-term plasticity in the rat medial prefrontal cortex: modelling NMDA hypofunction of schizophrenia. Int J Neuropsychopharmacol. 2011 Feb;14(1):29-42. doi: 10.1017/S1461145710000271. Epub 2010 Mar 25. PubMed PMID: 20334724.
6: Jones N, Messenger MJ, O'Neill MJ, Oldershaw A, Gilmour G, Simmons RM, Iyengar S, Libri V, Tricklebank M, Williams SC. AMPA receptor potentiation can prevent ethanol-induced intoxication. Neuropsychopharmacology. 2008 Jun;33(7):1713-23. Epub 2007 Sep 12. PubMed PMID: 17851540.
7: O'Neill MJ, Witkin JM. AMPA receptor potentiators: application for depression and Parkinson's disease. Curr Drug Targets. 2007 May;8(5):603-20. Review. PubMed PMID: 17504104.
8: Chappell AS, Gonzales C, Williams J, Witte MM, Mohs RC, Sperling R. AMPA potentiator treatment of cognitive deficits in Alzheimer disease. Neurology. 2007 Mar 27;68(13):1008-12. PubMed PMID: 17389305.
9: Jhee SS, Chappell AS, Zarotsky V, Moran SV, Rosenthal M, Kim E, Chalon S, Toublanc N, Brandt J, Coutant DE, Ereshefsky L. Multiple-dose plasma pharmacokinetic and safety study of LY450108 and LY451395 (AMPA receptor potentiators) and their concentration in cerebrospinal fluid in healthy human subjects. J Clin Pharmacol. 2006 Apr;46(4):424-32. PubMed PMID: 16554450.
10: Zmijewski M, Gillespie TA, Jackson DA, Schmidt DF, Yi P, Kulanthaivel P. Application of biocatalysis to drug metabolism: preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA (alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiator using Actinoplanes missouriensis. Drug Metab Dispos. 2006 Jun;34(6):925-31. Epub 2006 Feb 28. PubMed PMID: 16507647.

Explore Compound Types